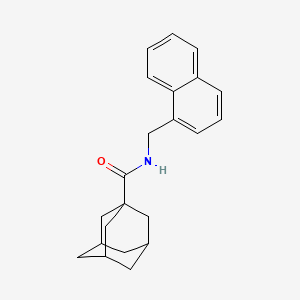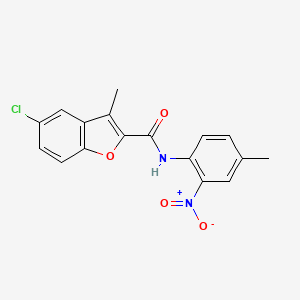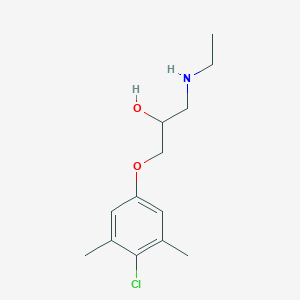
N-(1-naphthylmethyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthylmethyl)-1-adamantanecarboxamide, also known as MEM 1003, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 increases the levels of cAMP in the brain, which can lead to neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the brain. It can also increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, a limitation of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosage and administration methods for N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 to maximize its therapeutic effects. Finally, research could explore the potential use of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in combination with other drugs to enhance its neuroprotective properties.
In conclusion, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is a chemical compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of PDE4, which leads to neuroprotective effects and reduced inflammation in the brain. While there are limitations to using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments, future research could explore its potential in other neurological disorders and optimal dosage and administration methods.
Synthesemethoden
The synthesis of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the reaction of 1-adamantanecarboxylic acid with naphthalene-1-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective properties and can reduce inflammation in the brain, which is a common feature of these disorders.
Eigenschaften
IUPAC Name |
N-(naphthalen-1-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-14-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,15-17H,8-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJNPARHWUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Naphthalen-1-YL)methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)

![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)